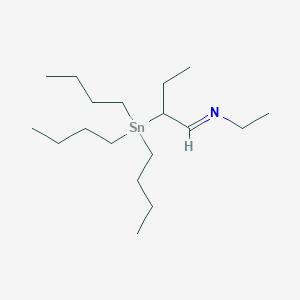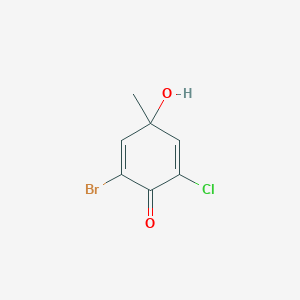
2-Bromo-6-chloro-4-hydroxy-4-methylcyclohexa-2,5-dien-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-6-chloro-4-hydroxy-4-methylcyclohexa-2,5-dien-1-one is an organic compound characterized by its unique structure, which includes bromine, chlorine, hydroxyl, and methyl groups attached to a cyclohexadienone ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-6-chloro-4-hydroxy-4-methylcyclohexa-2,5-dien-1-one typically involves the bromination and chlorination of precursor compounds. One common method involves the bromination of 4-hydroxy-4-methylcyclohexa-2,5-dien-1-one followed by chlorination under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like iron(III) chloride to facilitate the halogenation process.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation reactions using automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the production process, making it suitable for commercial applications.
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromo-6-chloro-4-hydroxy-4-methylcyclohexa-2,5-dien-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to remove halogen atoms or convert the hydroxyl group to a hydrogen atom.
Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide under basic conditions.
Major Products Formed
Oxidation: Formation of 2-bromo-6-chloro-4-methylcyclohexa-2,5-dien-1-one ketone.
Reduction: Formation of 2-bromo-6-chloro-4-methylcyclohexa-2,5-dien-1-one alcohol.
Substitution: Formation of 2-substituted-6-chloro-4-hydroxy-4-methylcyclohexa-2,5-dien-1-one derivatives.
Applications De Recherche Scientifique
2-Bromo-6-chloro-4-hydroxy-4-methylcyclohexa-2,5-dien-1-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-Bromo-6-chloro-4-hydroxy-4-methylcyclohexa-2,5-dien-1-one involves its interaction with molecular targets through its functional groups. The hydroxyl group can form hydrogen bonds with biological molecules, while the halogen atoms can participate in halogen bonding. These interactions can affect the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,6-Di-tert-butyl-4-hydroxy-4-methylcyclohexa-2,5-dien-1-one: Similar structure but with tert-butyl groups instead of bromine and chlorine.
2-Bromo-5-hydroxy-4-methoxybenzaldehyde: Similar halogenation pattern but with a methoxy group and an aldehyde functional group.
Uniqueness
2-Bromo-6-chloro-4-hydroxy-4-methylcyclohexa-2,5-dien-1-one is unique due to its specific combination of bromine, chlorine, hydroxyl, and methyl groups on a cyclohexadienone ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Propriétés
Numéro CAS |
61305-77-9 |
|---|---|
Formule moléculaire |
C7H6BrClO2 |
Poids moléculaire |
237.48 g/mol |
Nom IUPAC |
2-bromo-6-chloro-4-hydroxy-4-methylcyclohexa-2,5-dien-1-one |
InChI |
InChI=1S/C7H6BrClO2/c1-7(11)2-4(8)6(10)5(9)3-7/h2-3,11H,1H3 |
Clé InChI |
MHNQQWLXNZAFJU-UHFFFAOYSA-N |
SMILES canonique |
CC1(C=C(C(=O)C(=C1)Br)Cl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


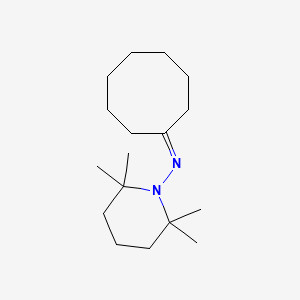
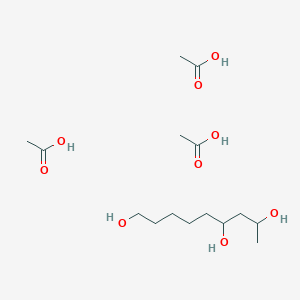

![7,8,9,10-tetrahydro-6H-benzo[b][1,7]naphthyridin-5-one](/img/structure/B14588943.png)

![1-Methoxy-2-methyl-4-[(2-methylphenyl)methyl]benzene](/img/structure/B14588963.png)
![4-[5-(2-Chlorophenyl)-2,2-dimethyl-3,4-dihydro-2H-pyrrol-3-yl]pyridine](/img/structure/B14588968.png)
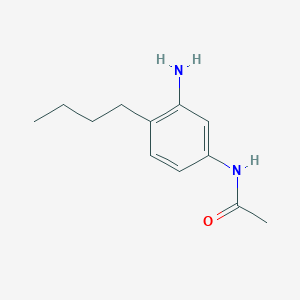
![Butyl 2-[(2,4-dichlorophenoxy)acetyl]hydrazine-1-carboxylate](/img/structure/B14588975.png)
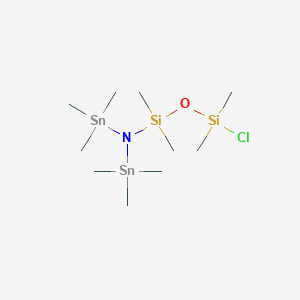
![(2-Hydroxyphenyl)[2-(4-methoxyphenyl)pyrimidin-5-yl]methanone](/img/structure/B14588978.png)

![2,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-triene](/img/structure/B14588988.png)
